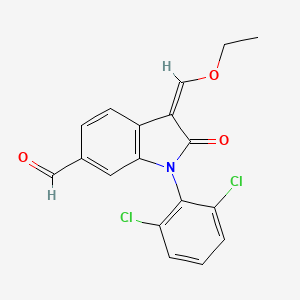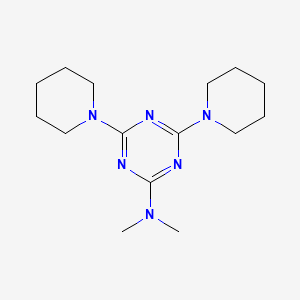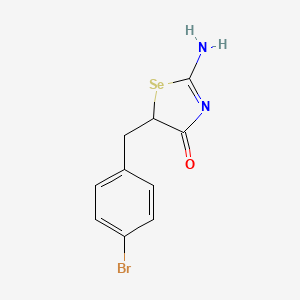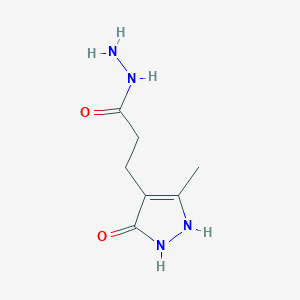
(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde is a synthetic organic compound with a complex structure It is characterized by the presence of a dichlorophenyl group, an ethoxymethylidene group, and an indole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dichlorobenzaldehyde with an appropriate indole derivative under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential biological activities.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in industrial processes.
Mecanismo De Acción
The mechanism of action of (3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (3Z)-1-(2,4-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde
- (3Z)-1-(2,6-dichlorophenyl)-3-(methoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde
Uniqueness
(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde is unique due to its specific structural features, such as the ethoxymethylidene group and the dichlorophenyl substitution pattern
Propiedades
Fórmula molecular |
C18H13Cl2NO3 |
|---|---|
Peso molecular |
362.2 g/mol |
Nombre IUPAC |
(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxoindole-6-carbaldehyde |
InChI |
InChI=1S/C18H13Cl2NO3/c1-2-24-10-13-12-7-6-11(9-22)8-16(12)21(18(13)23)17-14(19)4-3-5-15(17)20/h3-10H,2H2,1H3/b13-10- |
Clave InChI |
FXBZZLQAKWEXDY-RAXLEYEMSA-N |
SMILES isomérico |
CCO/C=C\1/C2=C(C=C(C=C2)C=O)N(C1=O)C3=C(C=CC=C3Cl)Cl |
SMILES canónico |
CCOC=C1C2=C(C=C(C=C2)C=O)N(C1=O)C3=C(C=CC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B11082869.png)

![(4E)-5-methyl-4-[(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11082877.png)

![1-Morpholin-4-yl-2-[5-(4-nitro-phenyl)-imidazol-1-yl]-ethanone](/img/structure/B11082893.png)
![1-(2-chlorophenyl)-N-(4-phenoxyphenyl)-5-[(thiophen-2-ylcarbonyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B11082905.png)
![3-[[(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B11082906.png)

![2-[(5E)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11082920.png)
![Ethyl 4-{2,5-dioxo-3-[2-(thiophen-2-ylcarbonyl)hydrazinyl]pyrrolidin-1-yl}benzoate](/img/structure/B11082931.png)

![[5-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl)-[1,2,4]triazol-1-yl]acetic acid, methyl ester](/img/structure/B11082946.png)
![3,3,6-Trimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene](/img/structure/B11082955.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B11082960.png)
